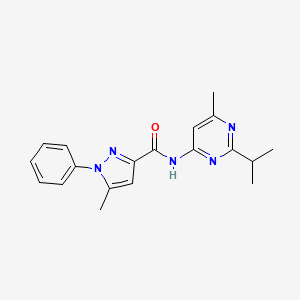
5-methyl-N-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-1-phenylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-1-phenylpyrazole-3-carboxamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-1-phenylpyrazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of certain enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to inhibit the production of inflammatory mediators and reduce oxidative stress. In animal studies, this compound has been found to exhibit anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methyl-N-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-1-phenylpyrazole-3-carboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation of using this compound is its relatively high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 5-methyl-N-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-1-phenylpyrazole-3-carboxamide. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anti-tumor drugs. Another direction is to investigate its potential use as a herbicide in agricultural science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, the synthesis of new derivatives of this compound may lead to the development of new materials with unique properties.
Métodos De Síntesis
5-methyl-N-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-1-phenylpyrazole-3-carboxamide can be synthesized using a multistep process. The first step involves the synthesis of 5-methyl-1-phenylpyrazole-3-carboxylic acid, which is then reacted with 6-methyl-2-propan-2-ylpyrimidin-4-amine to yield this compound. The purity of the final product can be enhanced by recrystallization.
Aplicaciones Científicas De Investigación
5-methyl-N-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-1-phenylpyrazole-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, agricultural science, and material science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In agricultural science, this compound has been studied for its potential use as a herbicide. In material science, this compound has been explored for its potential use in the synthesis of new materials.
Propiedades
IUPAC Name |
5-methyl-N-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12(2)18-20-13(3)10-17(21-18)22-19(25)16-11-14(4)24(23-16)15-8-6-5-7-9-15/h5-12H,1-4H3,(H,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSULGXUWYFZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)NC(=O)C2=NN(C(=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


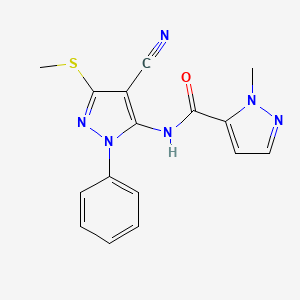
![3-(2-chlorophenyl)-N-[1-(2-fluorophenyl)pyrazol-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7661942.png)
![3-(2-methylpyrazol-3-yl)-N-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-yl]propanamide](/img/structure/B7661948.png)
![[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-(2-fluoro-6-hydroxyphenyl)methanone](/img/structure/B7661955.png)
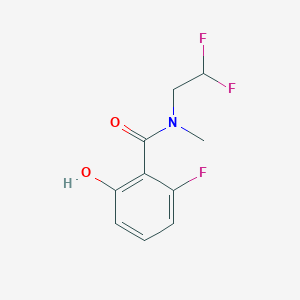
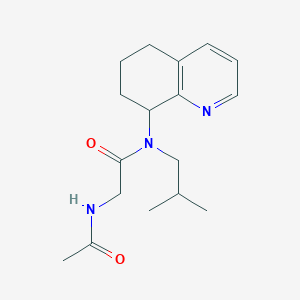
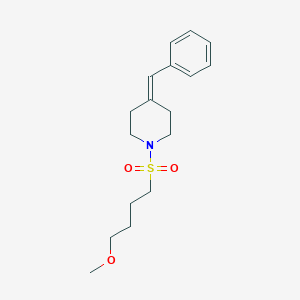
![2-[6-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)pyrimidin-4-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7661982.png)
![1-[4-(5-Ethyl-3-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-2-pyridin-2-ylethanone](/img/structure/B7661988.png)
![1-[5-[(3,4-Difluorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]piperidine](/img/structure/B7662010.png)
![1-[3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propyl]pyrrolidine-2,5-dione](/img/structure/B7662012.png)
![1-Cyclohexyl-2-[[4-(2-methylprop-2-enyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7662025.png)
